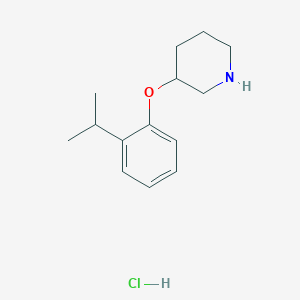

3-(2-Isopropylphenoxy)piperidine hydrochloride

描述

3-(2-Isopropylphenoxy)piperidine hydrochloride (CAS 1220033-52-2) is a piperidine derivative substituted with a 2-isopropylphenoxy group at the 3-position of the piperidine ring and a hydrochloride salt . This compound is used in research and industrial applications, including pharmaceutical intermediates and agrochemical synthesis. Its structure features a phenoxy group with an isopropyl substituent at the ortho position, which influences its physicochemical properties and reactivity.

属性

IUPAC Name |

3-(2-propan-2-ylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-11(2)13-7-3-4-8-14(13)16-12-6-5-9-15-10-12;/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGLGSBYXMRVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(2-Isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropylphenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

3-(2-Isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

1.1. Muscle Relaxant Properties

The compound is structurally related to tolperisone, a known muscle relaxant used in the treatment of conditions associated with painful muscle spasms, such as spinal column syndromes and fibromyalgia. Research indicates that derivatives of piperidine, including 3-(2-Isopropylphenoxy)piperidine hydrochloride, may exhibit similar muscle-relaxing properties due to their ability to modulate neurotransmitter systems in the central nervous system .

1.2. Neurological Research

Studies have shown that piperidine derivatives can influence various neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can lead to potential therapeutic effects in treating neurological disorders such as depression or anxiety. The specific interactions of this compound with these receptors are an area of ongoing research.

Chemical Synthesis and Derivative Development

2.1. Synthesis Techniques

The synthesis of this compound involves several chemical pathways that utilize readily available starting materials. The production methods often focus on optimizing yield and purity, which are critical for pharmaceutical applications .

2.2. Derivative Exploration

Research into analogs and derivatives of this compound has revealed enhanced biological activity and specificity, which could lead to the development of new therapeutic agents. For example, modifications to the isopropyl group or the piperidine ring can create compounds with improved efficacy or reduced side effects .

作用机制

The mechanism of action of 3-(2-Isopropylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Toxicity Profiles

- 3-(2-Methylphenoxy)piperidine hydrochloride: Classified as acutely toxic (OSHA HCS) with skin corrosion/irritation and specific organ toxicity . Requires stringent handling (gloves, respirators) .

- 4-(Diphenylmethoxy)piperidine Hydrochloride: No chronic health hazards reported; harmful if inhaled/swallowed .

Stability and Degradation

- This compound: Stable under recommended storage (2–8°C) .

- Fenoxazoline Hydrochloride Degradation Products: Alkaline conditions degrade fenoxazoline to 2-(2-isopropylphenoxy)acetic acid, highlighting susceptibility of isopropylphenoxy derivatives to hydrolytic cleavage .

Regulatory Status

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Listed in China’s IECSC inventory; requires compliance with new chemical substance regulations .

生物活性

3-(2-Isopropylphenoxy)piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 2-isopropylphenoxy group. This structural configuration is significant for its biological activity, influencing its affinity for various receptors and enzymes.

1. Receptor Interactions

Research indicates that compounds similar to this compound may exhibit activity against the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B). These interactions are crucial for modulating neurotransmitter levels, particularly dopamine, which is significant in the context of neurodegenerative diseases like Parkinson's disease.

- Affinity and Inhibition : A study demonstrated that related compounds showed varying affinities for H3R, with some exhibiting IC50 values below 50 nM for MAO B inhibition, highlighting their potential as dual-target ligands .

2. Antiviral Activity

The antiviral properties of piperidine derivatives have been explored, particularly against enteroviruses. Compounds structurally related to this compound have shown promising results in inhibiting human enterovirus 71 (EV71) and Coxsackievirus A16.

- Efficacy : For instance, certain derivatives exhibited IC50 values around 1 μM with low cytotoxicity, indicating a favorable selectivity index (SI) which is essential for therapeutic applications .

3. Anticancer Potential

Piperidine derivatives are also being investigated for their anticancer properties. Compounds have been identified that inhibit farnesyltransferase (FTase), an enzyme implicated in cancer cell proliferation.

- Mechanism : The mechanism involves competitive inhibition of FTase, with some derivatives showing IC50 values as low as 1.9 nM, suggesting significant potency against cancer cell lines .

Data Tables

| Activity Type | Target | IC50 Value | Selectivity Index |

|---|---|---|---|

| H3R Inhibition | Histamine H3 Receptor | >500 nM | Not specified |

| MAO B Inhibition | Monoamine Oxidase B | <50 nM | Not specified |

| Antiviral | EV71 | 1 μM | 512.8 |

| FTase Inhibition | Farnesyltransferase | 1.9 nM | Not specified |

Case Study 1: Dual-Target Ligands

In a study focusing on dual-target ligands for Parkinson's disease treatment, compounds structurally related to this compound were evaluated. The findings indicated that these compounds could effectively increase dopamine levels while inhibiting MAO B activity by over 90% in vivo .

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral efficacy of piperidine derivatives against EV71. The results showed that certain derivatives not only inhibited viral replication but also had minimal cytotoxic effects on host cells, suggesting their potential as safe antiviral agents .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 3-(2-Isopropylphenoxy)piperidine hydrochloride to ensure compound integrity?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid dust formation and aerosolization by using closed systems during handling. Personal protective equipment (PPE), including NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats, is mandatory to mitigate skin/eye contact and inhalation risks. Ventilation systems should meet OSHA standards for fume control .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. For solubility, use a tiered approach: test in polar (water, methanol) and non-polar solvents (dichloromethane, hexane) under controlled temperatures. Document phase transitions via dynamic light scattering (DLS) if colloids form. Cross-validate results with HPLC purity assessments .

Q. What are the critical steps for synthesizing piperidine derivatives analogous to this compound?

- Methodological Answer : Optimize nucleophilic substitution reactions using piperidine precursors and halogenated aromatic substrates (e.g., 2-isopropylphenol derivatives). Employ catalysts like NaOH in dichloromethane for efficient ether bond formation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data or address gaps in hazard profiles for this compound?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps. For conflicting results, replicate studies under standardized OECD guidelines. Use computational tools (e.g., QSAR models) to predict acute toxicity and compare with empirical data. Document all protocols in compliance with REACH regulations .

Q. What experimental strategies are recommended to study the compound’s stability under non-standard conditions (e.g., acidic/basic media, UV exposure)?

- Methodological Answer : Expose the compound to pH gradients (1–13) and monitor degradation via UV-Vis spectroscopy. For photostability, use a xenon arc lamp (ICH Q1B guidelines) and analyze products with LC-MS. Kinetic studies under elevated temperatures (40–60°C) can extrapolate shelf-life using Arrhenius equations .

Q. How can researchers optimize analytical methods (e.g., HPLC, GC-MS) for quantifying this compound in complex matrices?

- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column and acetonitrile/water mobile phase (0.1% formic acid). Optimize detection at 254 nm. For GC-MS, derivatize the compound with BSTFA to enhance volatility. Validate method precision (<2% RSD), accuracy (spike recovery 95–105%), and LOD/LOQ via calibration curves .

Q. What mechanistic insights can be gained from studying interactions between this compound and biological targets (e.g., receptors, enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock Vina) can predict binding poses with histamine H3 receptors or cytochrome P450 isoforms. Validate with mutagenesis studies on key residues (e.g., His450 in CYP3A4) .

Data Contradiction Analysis

Q. How should discrepancies in reported flammability or reactivity data be addressed?

- Methodological Answer : Reassess flammability using a closed-cup flash point analyzer. For reactivity, test compatibility with oxidizers (e.g., KMnO4) and reductants (NaBH4) under inert atmospheres. Publish conflicting data with contextual metadata (e.g., humidity, impurities) to guide risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。